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molecular formula C12H8F3N3O B8443621 2-(4-Methyl-imidazol-1-yl)-5-trifluoromethoxy benzonitrile

2-(4-Methyl-imidazol-1-yl)-5-trifluoromethoxy benzonitrile

Cat. No. B8443621
M. Wt: 267.21 g/mol
InChI Key: KFACZOHOBLOQRM-UHFFFAOYSA-N
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Patent
US07507729B2

Procedure details

As described for example 84a, 2-fluoro-5-trifluoromethoxy-benzonitrile was reacted with 4-methylimidazole and potassium carbonate for 16 h at 90° C. Aqueous workup afforded a 3:1 mixture of the title compound and its regioisomer [2-(5-methyl-imidazol-1-yl)-5-trifluoromethoxy-benzonitrile] as a light brown viscous oil (yield: 100%). 1H-NMR (300 MHz, DMSO): δ=2.19 (s, 3H), 7.37 (s, 1H), 7.75-7.90 (m, 2H), 8.02 (s, 1H), 8.27 (d, J=2.7 Hz, 1H).
Name
2-(5-methyl-imidazol-1-yl)-5-trifluoromethoxy-benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
100%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:7]([O:10][C:11]([F:14])([F:13])[F:12])=[CH:6][C:3]=1[C:4]#[N:5].[CH3:15][C:16]1[N:17]=[CH:18][NH:19][CH:20]=1.C(=O)([O-])[O-].[K+].[K+].CC1N(C2C=CC(OC(F)(F)F)=CC=2C#N)C=NC=1>>[CH3:15][C:16]1[N:17]=[CH:18][N:19]([C:2]2[CH:9]=[CH:8][C:7]([O:10][C:11]([F:14])([F:13])[F:12])=[CH:6][C:3]=2[C:4]#[N:5])[CH:20]=1 |f:2.3.4|

Inputs

Step One
Name
2-(5-methyl-imidazol-1-yl)-5-trifluoromethoxy-benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CN=CN1C1=C(C#N)C=C(C=C1)OC(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C#N)C=C(C=C1)OC(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=CNC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Aqueous workup afforded

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%
Name
Type
product
Smiles
CC=1N=CN(C1)C1=C(C#N)C=C(C=C1)OC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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